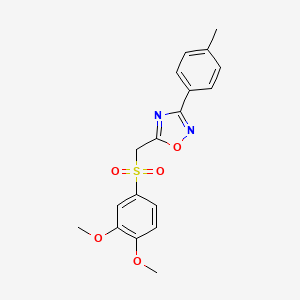

5-(((3,4-Dimethoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((3,4-Dimethoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as DTTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. It has a molecular formula of C18H20N2O5S and a molecular weight of 388.43 g/mol.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The compound 5-(((3,4-Dimethoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is structurally related to a family of 1,3,4-oxadiazoles that have shown significant antimicrobial and anti-proliferative activities. In a study, derivatives of 1,3,4-oxadiazole exhibited potent in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Specifically, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities. Additionally, these compounds were evaluated for their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, with certain derivatives demonstrating optimum anti-proliferative activity (L. H. Al-Wahaibi et al., 2021).

Corrosion Inhibition Properties

Another area of application for derivatives closely related to this compound is in corrosion inhibition. A study revealed that 1,3,4-oxadiazole derivatives act as corrosion inhibitors for mild steel in sulfuric acid. These compounds facilitate the formation of a protective layer on the steel surface, demonstrating a mixed type of corrosion inhibition behavior. The efficiency of these inhibitors is related to their concentration in the medium, and they adhere to the surface following the Langmuir adsorption isotherm model (P. Ammal et al., 2018).

Antibacterial Activity Against Tobacco Bacterial Wilt

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and tested for their antibacterial activities against tobacco bacterial wilt. Certain derivatives inhibited the growth of Ralstonia solanacearum, the pathogen responsible for the disease, effectively in vitro. This finding opens the possibility of developing new bactericides for plants based on sulfone derivatives containing 1,3,4-oxadiazole (Weiming Xu et al., 2012).

Antifungal Activity

A series of new sulfone compounds featuring the 1,3,4-oxadiazole moiety were synthesized and exhibited significant antifungal activities against various plant pathogenic fungi. Some of these compounds showed superior activity compared to the commercial fungicide hymexazol, highlighting their potential as lead compounds for the development of new agrochemicals (Weiming Xu et al., 2011).

properties

IUPAC Name |

5-[(3,4-dimethoxyphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-12-4-6-13(7-5-12)18-19-17(25-20-18)11-26(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOMLRBPJXOAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2746688.png)

![1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2746691.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2746693.png)

![(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2746694.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746695.png)

![3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2746696.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746699.png)

![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)

![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)

![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)